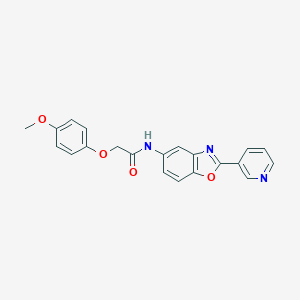
2-phenylethyl 4H-1,2,4-triazol-3-yl sulfone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenylethyl 4H-1,2,4-triazol-3-yl sulfone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a sulfonamide derivative that has been synthesized using different methods, and its mechanism of action has been studied in detail.
Mécanisme D'action
The mechanism of action of 2-phenylethyl 4H-1,2,4-triazol-3-yl sulfone is not fully understood, but it is believed to involve the inhibition of specific enzymes and pathways in the body. Studies have shown that this compound inhibits the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. In addition, this compound has been shown to inhibit the activity of aldose reductase, an enzyme that is involved in the development of diabetic complications.
Biochemical and Physiological Effects
2-phenylethyl 4H-1,2,4-triazol-3-yl sulfone has been shown to have various biochemical and physiological effects in the body. Studies have reported that this compound can reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in the body. In addition, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, a process of programmed cell death.
Avantages Et Limitations Des Expériences En Laboratoire
2-phenylethyl 4H-1,2,4-triazol-3-yl sulfone has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize using different methods. In addition, this compound has been shown to have promising results in different assays, including enzyme inhibition assays and cell viability assays. However, one of the limitations is that this compound has not been extensively studied in vivo, and its toxicity and pharmacokinetic properties are not fully understood.
Orientations Futures
There are several future directions for research on 2-phenylethyl 4H-1,2,4-triazol-3-yl sulfone. One of the directions is to study the toxicity and pharmacokinetic properties of this compound in vivo. In addition, further studies are needed to understand the mechanism of action of this compound and its potential applications in different fields, including medicine and materials science. Furthermore, the synthesis of new derivatives of this compound can lead to the development of more potent and selective inhibitors of specific enzymes and pathways in the body.
Conclusion
2-phenylethyl 4H-1,2,4-triazol-3-yl sulfone is a sulfonamide derivative that has shown promising results in different assays, including enzyme inhibition assays and cell viability assays. This compound has potential applications in various fields, including medicine and materials science. Further studies are needed to understand the mechanism of action of this compound and its potential applications in different fields. The synthesis of new derivatives of this compound can lead to the development of more potent and selective inhibitors of specific enzymes and pathways in the body.
Méthodes De Synthèse
2-phenylethyl 4H-1,2,4-triazol-3-yl sulfone can be synthesized using different methods, including the reaction of 4-amino-1,2,4-triazole with phenylethyl chlorosulfonate or phenylethyl sulfonyl chloride. Another method involves the reaction of 4H-1,2,4-triazole-3-thiol with phenylethyl bromide in the presence of a base.
Applications De Recherche Scientifique
2-phenylethyl 4H-1,2,4-triazol-3-yl sulfone has been extensively studied for its potential applications in different fields. In medicine, this compound has shown promising results in the treatment of various diseases, including cancer, diabetes, and inflammation. It has been reported to inhibit the growth of cancer cells and reduce the levels of pro-inflammatory cytokines in the body. In addition, this compound has been used as a ligand in the synthesis of metal complexes that have potential applications in catalysis and materials science.
Propriétés
Formule moléculaire |
C10H11N3O2S |
|---|---|
Poids moléculaire |
237.28 g/mol |
Nom IUPAC |
5-(2-phenylethylsulfonyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C10H11N3O2S/c14-16(15,10-11-8-12-13-10)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,11,12,13) |
Clé InChI |
VEABVYHGTAQWNZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCS(=O)(=O)C2=NC=NN2 |
SMILES canonique |
C1=CC=C(C=C1)CCS(=O)(=O)C2=NC=NN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[(diphenylacetyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B278549.png)
![N-{4-[(3-chlorobenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B278550.png)
![N-{2-methoxy-4-[(4-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B278554.png)
![N-[3-(butanoylamino)phenyl]pentanamide](/img/structure/B278555.png)
![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B278557.png)


![3,5-diethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278560.png)
![N-(2-methyl-4-{[(2-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B278561.png)
![N-[4-(acetylamino)-2-methylphenyl]-2-furamide](/img/structure/B278562.png)
![N-{2-methyl-4-[(3-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B278563.png)
![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B278564.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B278566.png)
![3,5-dimethoxy-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B278572.png)